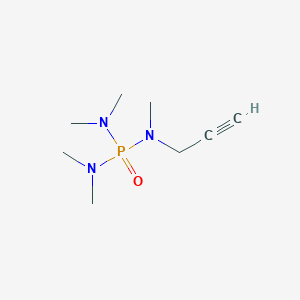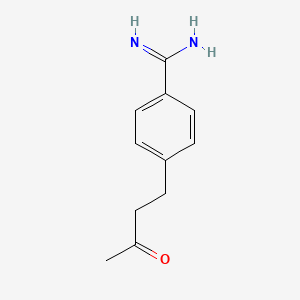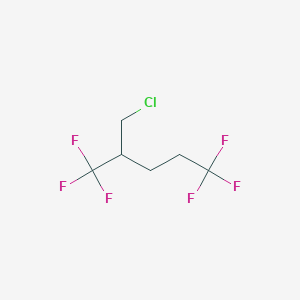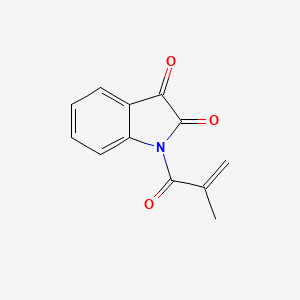
1-(2,2-Dimethyl-1-phenylpropylidene)-2-(2,4-dinitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-1-phenylpropylidene)-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound that features both hydrazine and dinitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1-phenylpropylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of a hydrazine derivative with a dinitrophenyl compound under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-1-phenylpropylidene)-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The hydrazine and dinitrophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
1-(2,2-Dimethyl-1-phenylpropylidene)-2-(2,4-dinitrophenyl)hydrazine may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties or as a drug precursor.
Industry: Used in the manufacture of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for 1-(2,2-Dimethyl-1-phenylpropylidene)-2-(2,4-dinitrophenyl)hydrazine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other hydrazine derivatives or dinitrophenyl compounds. Examples could be:
- 1-(2,2-Dimethyl-1-phenylpropylidene)-2-(2,4-dinitrophenyl)hydrazine analogs with different substituents.
- Other dinitrophenylhydrazones.
Properties
CAS No. |
59830-27-2 |
|---|---|
Molecular Formula |
C17H18N4O4 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
N-[(2,2-dimethyl-1-phenylpropylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H18N4O4/c1-17(2,3)16(12-7-5-4-6-8-12)19-18-14-10-9-13(20(22)23)11-15(14)21(24)25/h4-11,18H,1-3H3 |
InChI Key |
SQYRISGYIAKSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)
![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)


